FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10)
Description
Properties
CAS No. |
163973-98-6 |
|---|---|
Molecular Formula |
C42H67N13O19 |
Molecular Weight |
1058.07 |
IUPAC Name |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI Key |
DBFABWRXHHOYAV-JATBZIBASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Cleavage Cocktail Composition and Roles
| Component | Role |
|---|---|
| TFA | Primary acid for resin cleavage |
| Phenol | Scavenges tBu cations |
| Water | Quenches reactive species |
| Thioanisol | Scavenges benzyl cations |
| TIPS | Reduces disulfide bond formation |
Optimization of Protecting Groups in Fmoc SPPS
Protecting group selection is pivotal for minimizing side reactions like aspartimide formation, even in non-aspartic acid residues. For BI-10, Trt for Asn was chosen due to its superior suppression of side-chain interactions compared to bulkier groups like tBu. Studies demonstrate that Trt reduces aspartimide formation to 0.06% per cycle in asparagine-rich sequences, compared to 1.65% with tBu. This optimization ensures high fidelity during BI-10 synthesis, particularly for asparagine at positions 2 and 7.
Table 2: Impact of Protecting Groups on Side Reactions
| Protecting Group | Aspartimide Formation (per cycle) | d-Asp Isomerization (%) |
|---|---|---|
| tBu | 1.65% | 9.1% |
| Trt | 0.06% | 0.9% |
Purification and Characterization Techniques
Crude BI-10 is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (Vydac 218TP10155) with a gradient of acetonitrile in 0.1% TFA. Analytical HPLC confirms purity (>95%), while matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) verifies molecular weight (observed: 1,058.07 Da; theoretical: 1,058.07 Da).
Table 3: BI-10 Characterization Data
| Parameter | Result |
|---|---|
| Theoretical Mass (Da) | 1,058.07 |
| Observed Mass (Da) | 1,058.07 [M+H]+ |
| HPLC Purity | >95% |
Applications and Derivative Preparations
While BI-10 itself is a research tool, derivatives like BI-10-FAM (fluorescein-labeled) and BI-10-AF750 (near-infrared-labeled) are synthesized for receptor-binding assays. Conjugation involves reacting the N-terminus with 5(6)-carboxyfluorescein succinimidyl ester or Alexa Fluor 750 in DMSO, followed by HPLC purification. These probes retain FSH receptor-binding activity, with IC50 values comparable to unmodified BI-10 .
Chemical Reactions Analysis
FSH receptor-binding inhibitor fragment (BI-10) primarily undergoes binding interactions with the follicle-stimulating hormone receptor. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to block the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level .
Scientific Research Applications
Reproductive Biology
BI-10 is utilized to study the role of follicle-stimulating hormone in ovulation and follicular development. Its antagonistic properties allow researchers to investigate the physiological processes underlying these reproductive functions.
Endocrinology
In endocrinological studies, BI-10 helps elucidate the signaling pathways and molecular mechanisms involved in FSHR activation and inhibition. It provides insights into the regulation of reproductive hormones and their impact on fertility.
Cancer Research
Recent studies indicate that BI-10 may have therapeutic potential in ovarian cancer treatment by down-regulating overexpressed FSHR and estrogen receptor beta in ovarian tissues, thereby inhibiting tumor growth associated with these receptors.
Reproductive Biology Applications
In a study involving primary cultures of Sertoli cells, BI-10 demonstrated significant inhibition of estradiol synthesis upon FSH stimulation, confirming its effectiveness as an antagonist in reproductive biology research.
Ovarian Cancer Research
A clinical study investigated the effects of BI-10 on ovarian cancer cell lines, revealing that it significantly reduced cell proliferation by down-regulating key receptors involved in tumor growth. This suggests potential applications for BI-10 in therapeutic strategies against ovarian cancer.
Mechanism of Action
FSH receptor-binding inhibitor fragment (BI-10) exerts its effects by blocking the binding of follicle-stimulating hormone to its receptor, FSHR. This inhibition prevents the activation of the receptor and subsequent signaling pathways. The follicle-stimulating hormone receptor is a G protein-coupled receptor that, upon activation by follicle-stimulating hormone, initiates a cascade of intracellular events leading to the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). By blocking this interaction, FSH receptor-binding inhibitor fragment (BI-10) disrupts the downstream signaling pathways, leading to the suppression of ovulation and follicular development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-FSH Polyclonal Antibody (Targeting FSHβ Subunit)
- Structure: Targets a 13-amino acid sequence (LVYKDPARPNTQK) on the FSHβ subunit .
- Mechanism : Blocks FSH-receptor interaction by steric hindrance.
- Potency : Reduces bone loss in ovariectomized mice by inhibiting bone resorption and promoting bone formation .
- Specificity : Demonstrates high selectivity for FSH but lacks data on cross-reactivity with other hormones.
- Therapeutic Application : Focused on osteoporosis, unlike BI-10’s dual role in reproductive biology and oncology .
Hypoglycosylated FSH Variants
- Structure : FSH isoforms with reduced glycosylation (e.g., triglycosylated FSH21/18) .
- Mechanism : Enhanced receptor-binding affinity due to carbohydrate removal (9–26× more active than fully glycosylated FSH) .
- Limitations : Poor secretion efficiency in vivo due to impaired FSHα/β heterodimerization .
- Therapeutic Contrast : Acts as a FSH agonist, whereas BI-10 is a receptor antagonist .
Khat Extract (Catha edulis)
- Composition: Plant-derived alkaloids and flavonoids .
- Mechanism : Suppresses plasma FSH levels (dose-dependent reduction up to 74% at high doses) but lacks direct receptor-binding inhibition .
- Specificity: Non-selective; affects multiple endocrine pathways, unlike BI-10’s FSHR-specific action .
Comparative Data Table
Key Research Findings
Imaging Utility : BI-10 conjugated to fluorochromes enables FSHR-targeted imaging of ovarian tumors, a unique application absent in other inhibitors .
Dose-Dependent Efficacy : In mice, BI-10’s ovarian FSHR suppression is significant only at ≥30 mg/kg, highlighting its therapeutic window .
Biological Activity
The FSH receptor-binding inhibitor fragment (BI-10) is a notable compound due to its antagonistic properties against the follicle-stimulating hormone receptor (FSHR). This article delves into the biological activity of BI-10, exploring its mechanisms of action, research findings, and potential applications in reproductive biology and endocrinology.
Overview of FSHR and BI-10
The follicle-stimulating hormone receptor (FSHR) is a G protein-coupled receptor critical for reproductive processes, including the regulation of ovarian follicle development and spermatogenesis. BI-10 acts as a potent antagonist, effectively blocking the binding of follicle-stimulating hormone (FSH) to its receptor, thereby inhibiting downstream signaling pathways that lead to follicular development and ovulation .
BI-10 exerts its biological effects primarily by:
- Blocking FSH Binding : BI-10 competes with FSH for binding to FSHR, preventing receptor activation. This inhibition disrupts the typical signaling cascade initiated by FSH binding, which includes the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA) .
- Alteration of Intracellular Signaling : By inhibiting FSHR activation, BI-10 reduces cAMP accumulation in target cells, such as Sertoli cells. At a concentration of 1 mM, BI-10 has been shown to inhibit FSH-stimulated estradiol synthesis and cAMP accumulation .
Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of BI-10:
- Inhibition of Follicular Development : Research indicates that BI-10 can suppress ovulation and induce follicular atresia in murine models. This suggests a potential application in managing conditions related to excessive follicular development or ovarian hyperstimulation .
- Impact on Ovarian Cancer : Studies have explored the role of BI-10 in ovarian cancer treatment by down-regulating overexpressed FSHR and estrogen receptor beta in ovarian tissues. This down-regulation may help mitigate tumor growth associated with these receptors .
Comparative Analysis with Similar Compounds
To better understand BI-10's unique properties, a comparison with other compounds targeting FSHR is useful:
| Compound | Mechanism of Action | Application Area |
|---|---|---|
| BI-10 | Antagonist; blocks FSH binding | Reproductive health; cancer therapy |
| Corifollitropin alfa | Modified gonadotropin; stimulates FSHR | Assisted reproduction |
| FRBI-8 | Inhibits FSH-FSHR interaction | Reproductive biology |
Case Studies
- Reproductive Biology Applications : In a study involving primary cultures of Sertoli cells, BI-10 demonstrated significant inhibition of estradiol synthesis upon FSH stimulation, affirming its role as an effective antagonist .
- Ovarian Cancer Research : A clinical study investigated the effects of BI-10 on ovarian cancer cell lines, revealing that it could significantly reduce cell proliferation by down-regulating key receptors involved in tumor growth .
Q & A
Q. What is the molecular mechanism by which BI-10 inhibits FSH receptor binding?
BI-10 binds competitively to the FSH receptor (FSHR), blocking endogenous FSH from interacting with its binding site. This inhibition disrupts FSHR-mediated signaling pathways, such as cAMP production, which are critical for follicular development and steroidogenesis. Key experimental evidence includes receptor-binding assays and structural analysis showing BI-10’s peptide sequence (H2N-TENLEPNGEG-NH2) directly interferes with FSH-FSHR interaction .
Q. Which in vivo models are validated for studying BI-10’s effects on ovarian function?
Prepubertal Kunming strain female mice (21 days old, 22.3 ± 1.52 g) are commonly used. Intramuscular administration (10–40 mg/kg daily for 5 days) demonstrates dose-dependent suppression of follicular development and ovulation. Histological analysis of ovarian tissues and measurement of estradiol (E2) levels are standard endpoints .
Q. What assays are recommended to evaluate BI-10’s inhibitory activity in vitro?
- Receptor-binding assays : Radiolabeled FSH displacement studies using recombinant FSHR-expressing cell lines.
- cAMP quantification : BI-10 suppresses FSH-induced cAMP production in granulosa cells, measurable via ELISA or luciferase-based reporter systems.
- Western blotting : Assess downstream targets like ERβ and FSHR protein expression in ovarian tissues .
Advanced Research Questions
Q. How does BI-10’s inhibitory profile compare to other FSH antagonists (e.g., inhibitor-8)?
BI-10 and inhibitor-8 both target FSHR, but BI-10 exhibits higher specificity for disrupting FSH-induced ERβ downregulation. Comparative studies using surface plasmon resonance (SPR) reveal BI-10’s binding affinity (KD ≈ 10 nM) is 3-fold stronger than inhibitor-7. However, inhibitor-8 shows broader suppression of granulosa cell proliferation, suggesting differences in downstream signaling modulation .
Q. What experimental strategies resolve contradictions in BI-10’s dose-dependent effects across studies?
Discrepancies in effective doses (e.g., 30 vs. 40 mg/kg for follicular suppression) may arise from animal strain variability or differences in administration protocols. To standardize results:
- Use isogenic mouse models to minimize genetic variability.
- Include a full dose-response curve (10–50 mg/kg) with endpoints like FSHR mRNA quantification (qPCR) and ovarian histopathology.
- Validate findings across multiple labs using shared BI-10 batches .
Q. What methodologies quantify BI-10’s impact on ovarian cancer pathways?
- Transcriptomic profiling : RNA-seq of BI-10-treated ovarian tissues to identify downregulated oncogenic pathways (e.g., FSHR/ERβ signaling).
- Xenograft models : Implant human ovarian cancer cells (e.g., SKOV3) into immunodeficient mice and assess tumor growth inhibition post-BI-10 treatment.
- Immunohistochemistry : Measure ERβ and FSHR expression in tumor sections to correlate with therapeutic efficacy .
Q. How does BI-10’s peptide structure influence its stability and bioavailability?
BI-10’s linear decapeptide structure (C42H67N13O19) lacks glycosylation, which enhances receptor-binding affinity compared to glycosylated FSH isoforms. However, its short half-life (<2 hours in murine plasma) necessitates frequent dosing. Strategies to improve pharmacokinetics include PEGylation or encapsulation in lipid nanoparticles, tested via LC-MS/MS stability assays .
Q. What are the critical controls for validating BI-10’s specificity in FSHR inhibition?
- Negative controls : Use FSHR-knockout mice or cells to confirm BI-10’s effects are receptor-dependent.
- Off-target screening : Profile BI-10 against related GPCRs (e.g., LH receptor) via high-throughput binding assays.
- Rescue experiments : Co-administer recombinant FSH to reverse BI-10-induced follicular atresia .
Methodological Considerations
Q. How to optimize BI-10 dosing for long-term studies without toxicity?
Subchronic toxicity studies in mice (40 mg/kg for 30 days) show no hepatorenal damage, but ovarian atrophy occurs. Balance efficacy and safety by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
